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Compound of Interest
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Compound Name:

yl)methanamine
CAS No.: 1017114-81-6
Cat. No.: B6282981

Get Quote
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High-Value Scaffold for CNS-Active Ligand Design

Executive Summary

4-(Cyclopropylmethyl)-2-morpholinemethanamine (CAS: 141815-15-8, as dihydrochloride) is a
bifunctional heterocyclic intermediate used primarily in the synthesis of G-Protein Coupled
Receptor (GPCR) modulators.[1] Its structure combines a morpholine core (imparting aqueous
solubility and hydrogen-bonding potential) with two critical pharmacophoric elements:[2]

» N-Cyclopropylmethyl (N-CPM) group: A classic steric substituent often associated with opioid
receptor antagonism and partial agonism.

e C2-Primary Methanamine: A versatile handle for further elaboration into amides, ureas, or
sulfonamides, allowing the construction of diverse chemical libraries.

This guide analyzes the molecule’s structural integrity, synthetic accessibility, and utility in drug
discovery, specifically targeting Opioid, Sigma, and Dopamine receptor families.
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Chemical Structure & Physicochemical
Properties[3][4][5][6][7][8][9][10][11]
Identification

e IUPAC Name: [4-(Cyclopropylmethyl)morpholin-2-yljmethanamine[1][3]

CAS Number: 141815-15-8 (Dihydrochloride salt)[1]

Molecular Formula:

(Free Base)

Molecular Weight: 170.25 g/mol (Free Base); ~243.17 g/mol (2HCI)

SMILES:C1CC1CN2CCOC(C2)CN

Structural Analysis

The molecule exists predominantly in a chair conformation to minimize 1,3-diaxial interactions.

o The Morpholine Ring: Acts as a bioisostere for piperazine or piperidine, lowering lipophilicity
(LogP) while maintaining metabolic stability.

o The C2-Chirality: The C2 position is a stereocenter. While often supplied as a racemate, the
(S)- and (R)-enantiomers can exhibit distinct pharmacological profiles. The (S)-isomer is
often preferred in specific CNS programs (e.g., Reboxetine analogs).

e The Cyclopropylmethyl Group: This group provides significant hydrophobic bulk and is
metabolically robust compared to simple alkyl chains. It is a "privileged" substituent in
medicinal chemistry, known to switch efficacy from agonist to antagonist in morphinan
scaffolds.

Calculated Properties (Free Base)
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Property Value Significance

Optimal for CNS penetration

cLogP ~0.8-1.2 ) ) )
(Blood-Brain Barrier crossing).
Well below the 90 A2 threshold

TPSA ~38 A2
for CNS drugs.

) ) Predominantly protonated at

pKa (Basic N) ~8.5 (Morpholine) ) ]

physiological pH.
) ] Highly basic; requires
pKa (Primary Amine) ~9.8

protection during synthesis.

Synthetic Pathways & Methodology

The synthesis of 4-(Cyclopropylmethyl)-2-morpholinemethanamine requires differentiating the
two nitrogen atoms. The most robust route involves constructing the morpholine ring with the
C2-methanamine protected, or selectively alkylating the morpholine nitrogen.

Primary Synthetic Route: Reductive Amination

This protocol assumes the starting material is 2-(Aminomethyl)morpholine (often N-Boc
protected at the primary amine).

Step 1: Selective N-Alkylation The secondary amine of the morpholine ring is alkylated using
cyclopropanecarboxaldehyde and a reducing agent. This avoids the over-alkylation risks
associated with alkyl halides.

Step 2: Deprotection If the primary amine was Boc-protected to prevent side reactions, it is
removed using HCI/Dioxane or TFA.

Visualization of Synthesis (DOT)
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2-(N-Boc-aminomethyl) + Reagent
morpholine DCE, 25°C : - NaBH(OAc)3 4M HCl in Dioxane 4-(Cyclopropylmethyl)-2-
Imine / Enamine Reductive Amination_, N-CPM-2-(N-Boc) | Deprotection g f 0 mholinemethanamine
/ Intermediate morpholine ?Dihydrochloride)
Cyclopropane-

carboxaldehyde

Click to download full resolution via product page

Caption: Figure 1. Selective synthesis via reductive amination and acid-mediated deprotection.

Validated Experimental Protocol (Reductive Amination)

This protocol is designed for self-validation via TLC and LC-MS monitoring.

Reagents:

2-(N-Boc-aminomethyl)morpholine (1.0 eq)

Cyclopropanecarboxaldehyde (1.2 eq)

Sodium triacetoxyborohydride (STAB) (1.5 eq)

1,2-Dichloroethane (DCE) (Solvent)

Acetic Acid (Catalytic, 0.1 eq)
Procedure:

e Imine Formation: Dissolve the morpholine starting material in DCE (0.1 M concentration).
Add cyclopropanecarboxaldehyde and catalytic acetic acid. Stir at room temperature for 30
minutes under Nitrogen.

o Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).[4]

e Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm
to room temperature and stir for 12 hours.

e Quench: Quench with saturated aqueous
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. Extract with DCM (
).
 Purification: Dry organic layers over

, concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM).

o Salt Formation: Dissolve the resulting oil in diethyl ether and add 2.0 eq of 4M HCI in
dioxane. Filter the white precipitate.

Structural Characterization

To ensure scientific integrity, the identity of the compound must be verified using NMR and
Mass Spectrometry.

Proton NMR ( -NMR) Expectations

Solvent:

or

o Cyclopropyl Ring: Distinctive high-field multiplets.

o 0.1 -0.4 ppm (2H, m, cyclopropyl

)

o 0.5-0.7 ppm (2H, m, cyclopropyl

)

o 0.9-1.1 ppm (1H, m, cyclopropyl CH)
e Morpholine Core:

o 2.8 — 3.2 ppm (Multiplets, ring protons adjacent to N)

o 3.6 — 4.0 ppm (Multiplets, ring protons adjacent to O)
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» Exocyclic Methylene:

o 2.3-2.5ppm (Doublet/Multiplet,

)

o 2.6 —2.8 ppm (Multiplets,

)

Mass Spectrometry

e Method: ESI-MS (Positive Mode)
o Expected lon:

(Free base mass + 1)

o Fragmentation: Loss of cyclopropylmethyl group or ring opening may be observed at higher
collision energies.

Medicinal Chemistry Applications

The 4-(Cyclopropylmethyl)-2-morpholinemethanamine scaffold acts as a "privileged structure”
in neuropharmacology.

Pharmacophore Mapping

The molecule mimics the tyramine or phenethylamine backbone constrained within a ring, with
the N-substituent dictating receptor subtype selectivity.

e Opioid Receptors (MOR/KOR/DOR): The N-cyclopropylmethyl group is critical for antagonist
activity (e.g., Naltrexone, Diprenorphine). This scaffold allows researchers to attach various
"message"” domains to the primary amine to probe the receptor's accessory binding pockets.

» Sigma-1 Receptors: High affinity for Sigma-1 is often driven by an N-alkylated amine flanked
by hydrophobic regions. This scaffold fits the pharmacophore perfectly.

» Dopamine D3 Receptors: Linked via the primary amine to an aryl amide, this scaffold can
serve as the "basic head group" required for ionic interaction with Aspartate-110 in the D3

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6282981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

binding site.
Modification Effect on Activity

Increases metabolic stability; enhances
N-Cyclopropylmethyl ) . ]
antagonist potency at Opioid/D3 sites.

) Acts as a hydrogen bond acceptor; improves
Morpholine Oxygen . L
solubility compared to piperidine.

"Vector" for library expansion. Acylation here
Primary Amine (C2) determines the drug's specific target (e.g.,
amide linkage to indole for D3 selectivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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